molecular formula C8H4N6 B12938829 1H,4'H-[2,2'-Biimidazole]-4',5-dicarbonitrile

1H,4'H-[2,2'-Biimidazole]-4',5-dicarbonitrile

Cat. No.: B12938829
M. Wt: 184.16 g/mol
InChI Key: MFQOGENEUDVJSC-UHFFFAOYSA-N
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Description

1H,4’H-[2,2’-Biimidazole]-4’,5-dicarbonitrile is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of two imidazole rings connected via a carbon-carbon bond, with nitrile groups attached at the 4 and 5 positions of one of the rings. The unique structure of 1H,4’H-[2,2’-Biimidazole]-4’,5-dicarbonitrile makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1H,4’H-[2,2’-Biimidazole]-4’,5-dicarbonitrile typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic or saturated heterocycles . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H,4’H-[2,2’-Biimidazole]-4’,5-dicarbonitrile undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism by which 1H,4’H-[2,2’-Biimidazole]-4’,5-dicarbonitrile exerts its effects is largely dependent on its ability to form hydrogen bonds and coordinate with metal ions. These interactions can influence various molecular targets and pathways, including enzyme active sites and receptor binding domains . The compound’s structure allows it to participate in a range of biochemical processes, making it a versatile tool in both research and industrial applications.

Properties

Molecular Formula

C8H4N6

Molecular Weight

184.16 g/mol

IUPAC Name

2-(5-cyano-1H-imidazol-2-yl)-4H-imidazole-4-carbonitrile

InChI

InChI=1S/C8H4N6/c9-1-5-3-11-7(13-5)8-12-4-6(2-10)14-8/h3-5H,(H,12,14)

InChI Key

MFQOGENEUDVJSC-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NC1C#N)C2=NC=C(N2)C#N

Origin of Product

United States

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